molecular formula C13H12O4 B135742 6-Propylchromone-2-carboxylic acid CAS No. 141474-82-0

6-Propylchromone-2-carboxylic acid

Cat. No. B135742
CAS RN: 141474-82-0
M. Wt: 232.23 g/mol
InChI Key: MXCVHSXCXPHOLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Propylchromone-2-carboxylic acid, also known as PCC, is a chemical compound that belongs to the class of flavonoids. Flavonoids are a group of naturally occurring compounds that have a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. PCC is a synthetic flavonoid that has been extensively studied for its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 6-Propylchromone-2-carboxylic acid is not fully understood. However, it is believed that 6-Propylchromone-2-carboxylic acid exerts its biological activities through the modulation of various signaling pathways. 6-Propylchromone-2-carboxylic acid has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes. 6-Propylchromone-2-carboxylic acid has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
6-Propylchromone-2-carboxylic acid has been shown to have a number of biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory properties, which may be useful in the prevention and treatment of a number of diseases. 6-Propylchromone-2-carboxylic acid has also been shown to have anticancer properties, and may be useful in the treatment of various types of cancer. Additionally, 6-Propylchromone-2-carboxylic acid has been shown to have neuroprotective effects, and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-Propylchromone-2-carboxylic acid in lab experiments is its relative ease of synthesis. 6-Propylchromone-2-carboxylic acid is a synthetic compound that can be easily produced in large quantities, which makes it a popular choice for researchers studying its biological activities. Additionally, 6-Propylchromone-2-carboxylic acid has been extensively studied, and its biological activities are well understood. One of the limitations of using 6-Propylchromone-2-carboxylic acid in lab experiments is that it may not accurately reflect the biological activities of naturally occurring flavonoids. Additionally, 6-Propylchromone-2-carboxylic acid may have different biological activities depending on the cell type or tissue being studied.

Future Directions

There are a number of future directions for research on 6-Propylchromone-2-carboxylic acid. One area of research is the development of 6-Propylchromone-2-carboxylic acid-based therapies for cancer. 6-Propylchromone-2-carboxylic acid has been shown to inhibit the growth of cancer cells in vitro and in vivo, and may be useful in the treatment of various types of cancer. Additionally, 6-Propylchromone-2-carboxylic acid may have applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Future research may also focus on the development of 6-Propylchromone-2-carboxylic acid analogs with improved biological activities.

Synthesis Methods

The synthesis of 6-Propylchromone-2-carboxylic acid involves the reaction of 5-nitro-2-propylbenzoic acid with sodium hydroxide in the presence of a catalyst. The resulting product is then reduced using hydrogen gas and a palladium catalyst to yield 6-Propylchromone-2-carboxylic acid. The synthesis of 6-Propylchromone-2-carboxylic acid is a relatively simple and straightforward process, which makes it a popular choice for researchers studying its biological activities.

Scientific Research Applications

6-Propylchromone-2-carboxylic acid has been studied extensively for its potential therapeutic applications. It has been shown to have antioxidant, anti-inflammatory, and anticancer properties. 6-Propylchromone-2-carboxylic acid has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. Additionally, 6-Propylchromone-2-carboxylic acid has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

CAS RN

141474-82-0

Product Name

6-Propylchromone-2-carboxylic acid

Molecular Formula

C13H12O4

Molecular Weight

232.23 g/mol

IUPAC Name

4-oxo-6-propylchromene-2-carboxylic acid

InChI

InChI=1S/C13H12O4/c1-2-3-8-4-5-11-9(6-8)10(14)7-12(17-11)13(15)16/h4-7H,2-3H2,1H3,(H,15,16)

InChI Key

MXCVHSXCXPHOLP-UHFFFAOYSA-N

SMILES

CCCC1=CC2=C(C=C1)OC(=CC2=O)C(=O)O

Canonical SMILES

CCCC1=CC2=C(C=C1)OC(=CC2=O)C(=O)O

Other CAS RN

141474-82-0

synonyms

6-n-propylchromone-2-carboxylic acid
6-propylchromone-2-carboxylic acid
PCCA

Origin of Product

United States

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